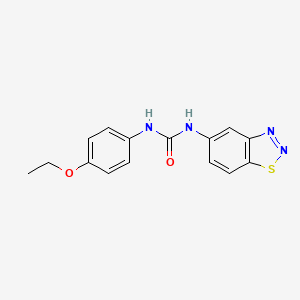

N-1,2,3-benzothiadiazol-5-yl-N'-(4-ethoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-1,2,3-benzothiadiazol-5-yl-N'-(4-ethoxyphenyl)urea, also known as BPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPU belongs to the class of urea derivatives and has been found to have various biochemical and physiological effects. In We will also list future directions for the research on BPU.

Scientific Research Applications

Enzymatic Inhibition and Anticancer Applications

Urea derivatives, including those related to benzothiadiazole, have been synthesized and assessed for their potential in inhibiting enzymes and combating cancer. One study synthesized derivatives and tested them against urease, β-glucuronidase, and snake venom phosphodiesterase enzymes, revealing varied inhibition ranges. Specifically, a new compound showed in vitro anticancer activity against a prostate cancer cell line, indicating the potential of these compounds in developing new anticancer therapies (Mustafa et al., 2014).

Plant Biology and Growth Regulation

In the realm of plant biology, urea derivatives have been identified as positive regulators of cell division and differentiation, displaying cytokinin-like activity. These compounds, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), are utilized in vitro plant morphogenesis studies to enhance adventitious root formation. This exploration into urea derivatives offers new insights into their biological activity and potential applications in agriculture and plant tissue culture (Ricci & Bertoletti, 2009).

Material Science and Photovoltaic Performance

The synthesis of benzothiadiazole derivatives bearing thermally cleavable ester groups has been explored for applications in polymer photovoltaic devices. These compounds, when copolymerized with alkylsubstituted cyclopentadithiophene, exhibit band gaps suitable for photovoltaic applications. The positioning of ester groups significantly influences the photovoltaic performance and film morphology, demonstrating the potential of these materials in improving the efficiency of solar energy conversion (Helgesen et al., 2010).

Mechanism of Action

properties

IUPAC Name |

1-(1,2,3-benzothiadiazol-5-yl)-3-(4-ethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c1-2-21-12-6-3-10(4-7-12)16-15(20)17-11-5-8-14-13(9-11)18-19-22-14/h3-9H,2H2,1H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUGYLXWIXHZLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)SN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B5540335.png)

![8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)

![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)

![6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5540357.png)

![9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5540364.png)

![4-[(4-methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide](/img/structure/B5540425.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B5540437.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)